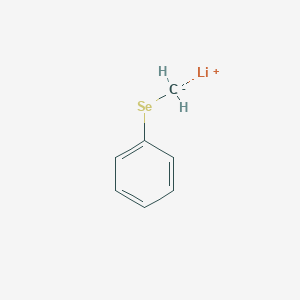
Lithiomethyl phenyl selenide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of lithiomethyl phenyl selenide typically involves the reaction of phenyl selenide with a lithium reagent. One common method is the reaction of phenyl selenide with lithium methyl, which results in the formation of this compound. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions .
Industrial production methods for organoselenium compounds, including this compound, often involve similar synthetic routes but on a larger scale. These methods may include additional purification steps to ensure the high purity of the final product .
Análisis De Reacciones Químicas
Lithiomethyl phenyl selenide undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form selenoxides or other selenium-containing compounds.
Reduction: It can be reduced to form selenides or diselenides.
Substitution: It can participate in substitution reactions where the selenium atom is replaced by other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield selenoxides, while reduction with lithium aluminum hydride can produce selenides .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of lithiomethyl phenyl selenide involves its ability to interact with various molecular targets and pathways. For example, in biological systems, it can act as an antioxidant by neutralizing reactive oxygen species. It can also interact with enzymes and other proteins, potentially modulating their activity .
Comparación Con Compuestos Similares
Lithiomethyl phenyl selenide can be compared with other organoselenium compounds, such as:
Diphenyl diselenide: Known for its antioxidant properties and potential therapeutic applications.
Phenyl selenide: Often used as a reagent in organic synthesis and has similar chemical reactivity.
Selenocysteine: An amino acid that contains selenium and is essential for the function of certain enzymes in biological systems.
Propiedades
Número CAS |
22859-62-7 |
|---|---|
Fórmula molecular |
C7H7LiSe |
Peso molecular |
177.1 g/mol |
Nombre IUPAC |
lithium;methanidylselanylbenzene |
InChI |
InChI=1S/C7H7Se.Li/c1-8-7-5-3-2-4-6-7;/h2-6H,1H2;/q-1;+1 |
Clave InChI |
WEMHPDNOZNCHCL-UHFFFAOYSA-N |
SMILES canónico |
[Li+].[CH2-][Se]C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


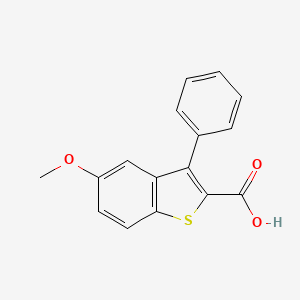
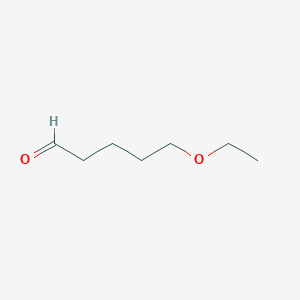
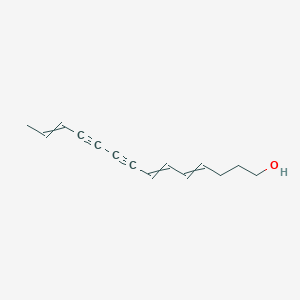
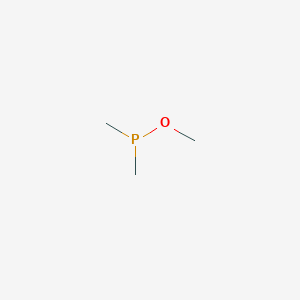
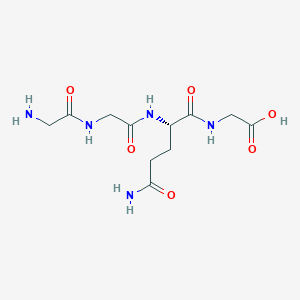
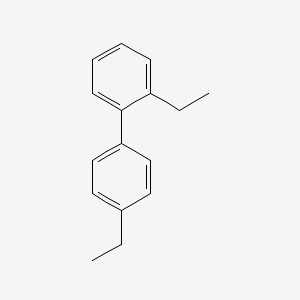

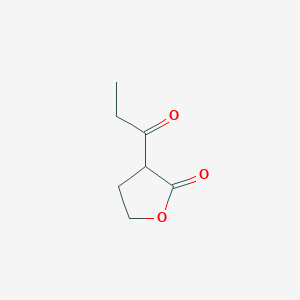
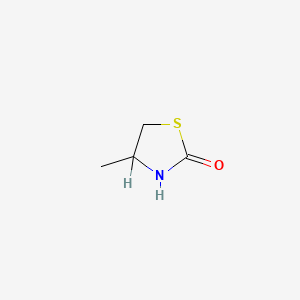




![2,3-Dimethyl-6-(piperidin-1-yl)-6,7,8,9-tetrahydro-5h-benzo[7]annulen-5-ol](/img/structure/B14707279.png)
